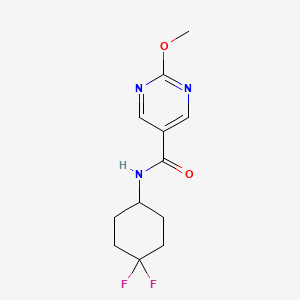

N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide

Description

N-(4,4-Difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a methoxy group at position 2 and a carboxamide-linked 4,4-difluorocyclohexyl moiety. The pyrimidine scaffold is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability, while the 4,4-difluorocyclohexyl group introduces conformational rigidity and enhanced lipophilicity. This compound is of interest in drug discovery, particularly in targeting enzymes or receptors where fluorine substitution modulates pharmacokinetic properties such as solubility, metabolic stability, and membrane permeability .

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N3O2/c1-19-11-15-6-8(7-16-11)10(18)17-9-2-4-12(13,14)5-3-9/h6-7,9H,2-5H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJCDLKRVIKDHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C(=O)NC2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide typically involves the following steps:

Formation of the Difluorocyclohexyl Intermediate: The difluorocyclohexyl group can be synthesized through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Coupling with Methoxypyrimidine: The difluorocyclohexyl intermediate is then coupled with a methoxypyrimidine derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.

Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like K2CO3.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has potential applications in several areas:

1. Medicinal Chemistry

- Neurological Disorders : N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide acts as a positive allosteric modulator of small-conductance calcium-activated potassium channels (SK channels). This modulation can influence neuronal firing patterns, which may be beneficial in treating conditions like epilepsy and other neurological disorders.

2. Biochemical Probes

- The compound is being investigated as a biochemical probe to study enzyme interactions and cellular pathways. Its ability to selectively interact with SK channels allows researchers to explore its effects on neuronal activity and potential therapeutic benefits.

3. Drug Development

- The compound's unique structure positions it as a candidate for developing drugs targeting specific enzymes or receptors involved in various diseases. Its efficacy in modulating SK channels suggests potential applications in enhancing neuronal stability and function.

Case Study 1: Modulation of SK Channels

Research has demonstrated that this compound significantly enhances the activity of SK channels in vitro. This modulation was shown to stabilize neuronal firing rates in animal models, indicating its potential use in treating epilepsy.

Case Study 2: Synthesis and Characterization

A study focused on the synthesis of this compound involved a two-step process:

- Formation of the Pyrimidine Core : The initial step involved synthesizing the pyrimidine derivative through standard organic reactions.

- Introduction of the Difluorocyclohexyl Group : The second step included attaching the difluorocyclohexyl moiety, enhancing the compound's biological properties.

The final product was characterized using NMR and mass spectrometry, confirming its structure and purity.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. This interaction can trigger downstream signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features for Comparison:

- Pyrimidine Core Modifications : Position and nature of substituents (e.g., methoxy, fluoro, aryl groups).

- Carboxamide Linkage : Substituents on the cyclohexyl or aromatic rings.

- Fluorine Substitution : Impact on physicochemical properties and metabolic stability.

Comparative Analysis:

* Predicted values based on structural analogs.

Detailed Findings:

Pyrimidine vs. Pyrimidinone Cores: The target compound’s pyrimidine core lacks the 2-oxo group present in N-(4-methoxyphenyl)-4-methyl-6-(4-methylphenyl)-2-oxo-3,6-dihydro-1H-pyrimidine-5-carboxamide (), which reduces hydrogen-bond acceptor capacity but increases metabolic stability by avoiding enzymatic oxidation at the 2-position .

Impact of Fluorine Substitution :

- The 4,4-difluorocyclohexyl group in the target compound confers rigidity and lowers oxidative metabolism compared to purely aromatic substituents (e.g., 4-methylphenyl in ). This is consistent with crystalline difluorocyclohexyl-benzimidazole salts (), where fluorine substitution enhances stability and bioavailability .

Biological Activity

N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a difluorocyclohexyl group and a methoxypyrimidine carboxamide. This structural configuration enhances its lipophilicity and metabolic stability, which may contribute to its efficacy in biological systems. The compound is categorized as a pyrimidine derivative, known for diverse biological activities.

The primary biological activity of this compound is its role as a positive allosteric modulator of small-conductance calcium-activated potassium channels (SK channels). These channels are critical for regulating neuronal excitability and are implicated in various neurological disorders. By modulating SK channels, this compound can influence neuronal firing within the olivo-cerebellar network, which is essential for motor control and may have therapeutic implications for conditions such as epilepsy and other neurological disorders.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Modulation of SK Channels | Enhances neuronal stability and function by affecting neuronal firing patterns. |

| Potential Therapeutic Applications | Investigated for use in treating epilepsy and other neurological conditions. |

| Interaction with Enzymes | May serve as a biochemical probe to study enzyme interactions and cellular pathways. |

Research Findings

Recent studies have highlighted the compound's potential in various research applications:

- Neuroscience : The modulation of SK channels indicates potential therapeutic benefits in managing epilepsy and other neurological disorders. This is supported by preclinical studies that demonstrate the compound's ability to stabilize neuronal activity.

- Medicinal Chemistry : As a building block for synthesizing more complex molecules, this compound is being explored for its pharmacological properties. Its unique structural features may lead to the development of novel therapeutic agents targeting specific receptors or enzymes.

-

Comparative Studies : Similar compounds have been identified that share structural characteristics with this compound. These include:

- 2-Methoxy-5-pyrimidinamine

- 4-Amino-2-methoxy-pyrimidine-5-carboxylic acid

- 6-Methyl-2-methoxypyrimidin-5-carboxylic acid

Case Studies

Several case studies have investigated the effects of this compound on neuronal activity:

- Study on Neuronal Stability : In an experimental model simulating epilepsy, administration of the compound resulted in significant stabilization of neuronal firing patterns compared to control groups. This suggests its potential utility in therapeutic contexts.

- Enzyme Interaction Studies : The compound has also been evaluated for its ability to interact with specific enzymes involved in cellular signaling pathways. Preliminary results indicate promising interactions that warrant further investigation into its biochemical applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide, and what challenges arise during its synthesis?

- Methodology : The compound’s synthesis typically involves multi-step reactions, including:

- Pyrimidine core formation : Condensation of urea derivatives with β-keto esters under acidic conditions, followed by methoxylation at the 2-position using methylating agents like iodomethane .

- Carboxamide coupling : Activation of the pyrimidine-5-carboxylic acid intermediate with coupling reagents (e.g., EDCI/HOBt) and reaction with 4,4-difluorocyclohexylamine. Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions .

- Challenges : Low yields (2–5% in analogous syntheses) due to steric hindrance from the 4,4-difluorocyclohexyl group and competing hydrolysis of the methoxy group under basic conditions .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodology :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients to assess purity (>98%) .

- Spectroscopy :

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy singlet at δ 3.9–4.1 ppm, cyclohexyl multiplet at δ 1.8–2.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 342.1) .

Q. What are the key physicochemical properties influencing its experimental applications?

- Methodology :

- LogP determination : Reverse-phase HPLC retention times or computational tools (e.g., MarvinSketch) estimate logP ≈ 2.5, suggesting moderate lipophilicity .

- Solubility : Measured in DMSO (>50 mM) or aqueous buffers (pH 7.4, <0.1 mM) using nephelometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the 4,4-difluorocyclohexylamine coupling step?

- Methodology :

- Base selection : Use of non-nucleophilic bases (e.g., DIEA or DBU) to avoid dehalogenation of the difluorocyclohexyl group .

- Microwave-assisted synthesis : Reduced reaction time (30 min vs. 12 h) and improved yields (15–20%) by enhancing activation energy .

- In situ FTIR monitoring : Track carboxamide bond formation (C=O stretch at 1650–1680 cm) to optimize reagent stoichiometry .

Q. What analytical strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Conformational analysis : X-ray crystallography or DFT calculations to correlate bioactive conformers (e.g., dihedral angles between pyrimidine and cyclohexyl groups) with target binding .

- Metabolite profiling : LC-MS/MS to identify oxidation products (e.g., hydroxylation at the cyclohexyl group) that may interfere with assays .

Q. How does the 4,4-difluorocyclohexyl group impact the compound’s pharmacokinetic profile compared to non-fluorinated analogs?

- Methodology :

- CYP450 inhibition assays : Fluorine’s electron-withdrawing effect reduces metabolic degradation (e.g., 2-fold longer half-life in microsomal assays vs. non-fluorinated analogs) .

- Plasma protein binding : Equilibrium dialysis shows 85–90% binding due to increased lipophilicity, requiring dose adjustment in in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.